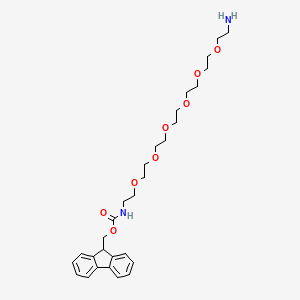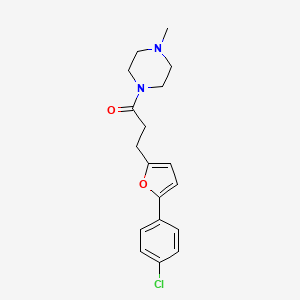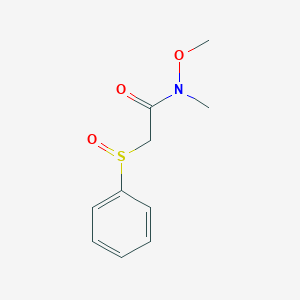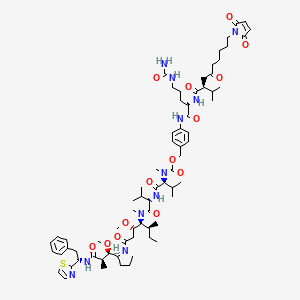
MC-VC-Pab-mmad
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-VC-Pab-mmad 是一种用于开发抗体-药物偶联物 (ADC) 的化合物。 它是一种单甲基多拉司他汀 10 (MMAD) 的偶联物,MMAD 是一种有效的微管蛋白抑制剂,通过一个可裂解的连接体连接,该连接体由马来酰亚胺己酰-缬氨酸-瓜氨酸-对氨基苄基氨基甲酸酯 (MC-VC-Pab) 组成 。这种化合物以其有效的抗肿瘤活性而闻名,并用于靶向性癌症治疗。
准备方法
MC-VC-Pab-mmad 的合成涉及几个步骤。该过程从使用还原剂(如三(2-羧乙基)膦 (TCEP) 或二硫苏糖醇 (DTT))还原抗体中的链间二硫键开始。 然后,抗体上的所得硫醇基团与 this compound 的马来酰亚胺官能团反应,形成稳定的硫醚键 。这种位点特异性偶联确保了抗体-药物偶联物的均匀混合物,这对于其功效和安全性至关重要。
化学反应分析
科学研究应用
MC-VC-Pab-mmad 主要用于开发用于靶向性癌症治疗的 ADC。ADC 被设计为将细胞毒性药物特异性地递送至癌细胞,最大程度地减少对健康组织的损伤。 This compound 在 ADC 中的使用在临床前和临床研究中显示出令人鼓舞的结果,证明了有效的抗肿瘤活性 。此外,这种化合物还用于研究药物递送和释放机制,以及 ADC 的药代动力学和药效学。
作用机制
MC-VC-Pab-mmad 的作用机制包括将 MMAD 靶向递送至癌细胞。ADC 的抗体成分与癌细胞表面上的特定抗原结合,促进偶联物的内化。一旦进入细胞,连接体 MC-VC-Pab 被溶酶体酶裂解,释放 MMAD。 然后,MMAD 与微管蛋白结合,抑制其聚合并破坏微管网络,最终导致细胞周期停滞和凋亡 。
相似化合物的比较
属性
分子式 |
C71H105N11O14S |
|---|---|
分子量 |
1368.7 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-9-(2,5-dioxopyrrol-1-yl)-4-oxo-2-propan-2-ylnonanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C71H105N11O14S/c1-14-46(8)62(56(94-12)41-59(86)81-37-22-27-55(81)63(95-13)47(9)64(87)77-54(68-73-35-38-97-68)39-48-23-17-15-18-24-48)79(10)69(91)60(44(4)5)78-67(90)61(45(6)7)80(11)71(93)96-42-49-28-30-50(31-29-49)75-66(89)53(26-21-34-74-70(72)92)76-65(88)52(43(2)3)40-51(83)25-19-16-20-36-82-57(84)32-33-58(82)85/h15,17-18,23-24,28-33,35,38,43-47,52-56,60-63H,14,16,19-22,25-27,34,36-37,39-42H2,1-13H3,(H,75,89)(H,76,88)(H,77,87)(H,78,90)(H3,72,74,92)/t46-,47+,52-,53-,54-,55-,56+,60-,61-,62-,63+/m0/s1 |
InChI 键 |
HMLHTJYXXLQSLX-FJPBYJMESA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@@H](CC(=O)CCCCCN5C(=O)C=CC5=O)C(C)C |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC(=O)CCCCCN5C(=O)C=CC5=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


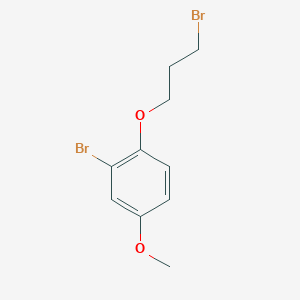
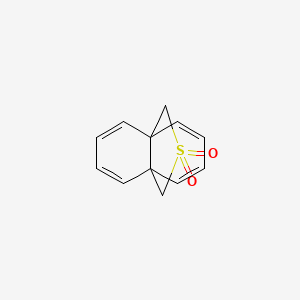
![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)

